Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a 1-benzofuran core substituted with a methyl group at position 2, an ethyl carboxylate group at position 3, and a 4-chlorobenzoyloxy moiety at position 5. The 4-chlorobenzoyloxy group (Cl-C₆H₄-CO-O-) introduces steric bulk and electron-withdrawing properties due to the chlorine atom and carbonyl functionality. This compound is of interest in medicinal and synthetic chemistry, as benzofuran derivatives are known for their biological activities and utility as intermediates in organic synthesis .
Properties
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-14(10-15(16)17)25-18(21)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDPYGUQRFFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the 4-chlorobenzoyl group enhances its pharmacological profile by potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The benzofuran moiety is particularly noted for its ability to interact with various enzymes and receptors in the body.
1. Enzyme Inhibition
A study highlighted the inhibitory effects of benzofuran derivatives on specific enzymes, such as enteropeptidase. The introduction of electron-withdrawing groups like chlorine enhances the reactivity and affinity of these compounds towards their targets, leading to lower IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in vitro. For instance, related compounds exhibited IC50 values in the nanomolar range, indicating potent enzyme inhibition .
2. Antiviral Activity
Benzofuran derivatives have shown promising results against viral targets. Molecular docking studies suggest that these compounds can effectively bind to viral polymerases, inhibiting their activity. For example, certain benzofuran-based compounds demonstrated strong binding affinities against the HCV NS5B enzyme, making them potential candidates for antiviral drug development .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Biological Activity | IC50 Value (nM) | Target | Reference |
|---|---|---|---|
| Enzyme Inhibition | 68 - 180 | Enteropeptidase | |
| Antiviral Activity | - | HCV NS5B RNA-dependent RNA polymerase | |
| Cytotoxicity | - | Various cancer cell lines |
Case Study 1: Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways, which has been observed in related benzofuran compounds .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory potential of benzofuran derivatives, noting that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Molecular Comparison of Benzofuran Derivatives
*Calculated molecular weight based on formula C₁₉H₁₅ClO₅.
Key Comparative Insights
In contrast, the acetyloxy group in the derivative from is smaller and less electron-withdrawing, which may enhance reactivity in ester hydrolysis . The cyanomethoxy group () introduces a nitrile functionality, which could participate in dipole-dipole interactions or serve as a reactive site for further modifications .
Steric and Polar Effects :
- The 2-methoxyethyl ester () increases polarity compared to the ethyl ester in the target compound, improving solubility in aqueous or polar organic solvents. This modification is advantageous in drug formulation .
- The bromo and phenyl substituents () significantly increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .
Synthetic routes for benzofuran derivatives often involve propargylation or esterification steps, as seen in and , with substituents influencing reaction yields and purification requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
